BD 1008 二臭化水素塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

BD 1008 二臭化水素酸塩は、科学研究において様々な応用があります。

準備方法

化学反応の分析

BD 1008 二臭化水素酸塩は、次のような様々な化学反応を起こします。

酸化: 特定の条件下で酸化され、様々な酸化生成物を生成することができます。

還元: 水素化アルミニウムなどの一般的な還元剤を用いて還元することができます。

これらの反応で使用される一般的な試薬には、水素化アルミニウム、N,N'-ジシクロヘキシルカルボジイミド、ジクロロメタンなどがあります . 生成される主な生成物は、使用される反応条件と試薬によって異なります。

作用機序

類似化合物との比較

BD 1008 二臭化水素酸塩は、シグマ1受容体に対する高い選択性と親和性を持つため、ユニークな化合物です。類似の化合物には、次のようなものがあります。

BD 1047 二臭化水素酸塩: 類似の結合特性を持つ別のシグマ受容体拮抗薬.

BD 1063 二臭化水素酸塩: 異なる化学構造を持つ選択的シグマ受容体拮抗薬.

特性

IUPAC Name |

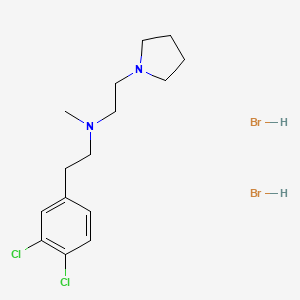

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBUMHOSKIAYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Br2Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。